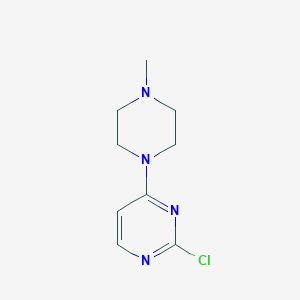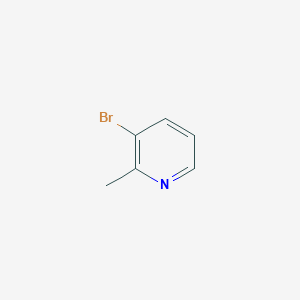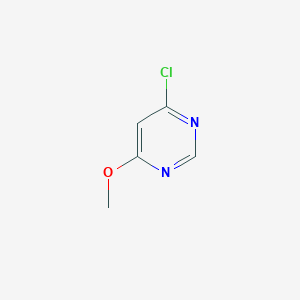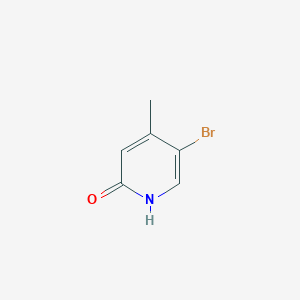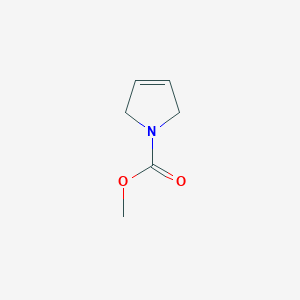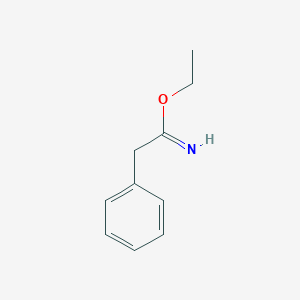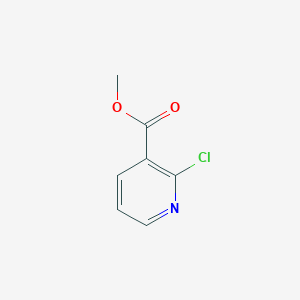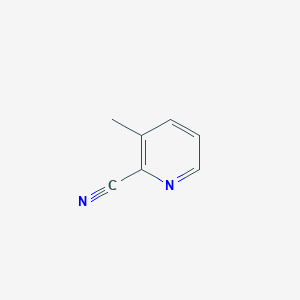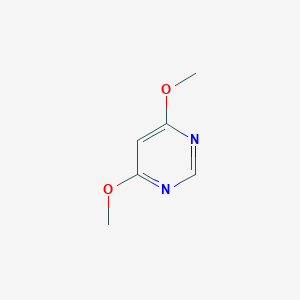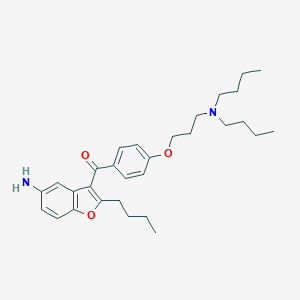
4-(tert-Butyl)-N-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(tert-Butyl)-N-methoxy-N-methylbenzamide” is a complex organic compound. Based on its name, it likely contains a benzamide group, which is a carboxamide derived from benzoic acid, and a tert-butyl group, which is a branched alkyl group .
Molecular Structure Analysis
The molecular structure of a compound like “4-(tert-Butyl)-N-methoxy-N-methylbenzamide” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “4-(tert-Butyl)-N-methoxy-N-methylbenzamide” would depend on its functional groups and the reaction conditions. Similar compounds have been studied for their reactivity under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(tert-Butyl)-N-methoxy-N-methylbenzamide” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Fate
Research on MTBE, a compound related to 4-(tert-Butyl)-N-methoxy-N-methylbenzamide, has shown that it is a widespread environmental contaminant due to its use as a gasoline oxygenate. It has been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Studies also highlight the presence of MTBE and its degradation products in humans, suggesting widespread exposure through food intake, dust ingestion, and the use of personal care products (Liu & Mabury, 2020).
Biodegradation and Remediation
The biodegradation and remediation of MTBE, a compound similar to 4-(tert-Butyl)-N-methoxy-N-methylbenzamide, have been subjects of intensive research. Aerobic and anaerobic biodegradation pathways have been explored, with key intermediates identified as tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA). Research efforts have been directed toward enhancing the in situ bioremediation of MTBE through methods such as bioaugmentation and the addition of air or oxygen to stimulate the activity of degrading microorganisms (Fiorenza & Rifai, 2003).
Toxicity and Environmental Impact
The toxicity and environmental impact of compounds similar to 4-(tert-Butyl)-N-methoxy-N-methylbenzamide, such as MTBE, have been documented. MTBE has been shown to cause various adverse effects, including endocrine disruption and potential carcinogenicity in environmental species. Concerns have also been raised about its persistence in the environment and the difficulty of removing it from water sources through conventional treatment methods (Schneider & Lim, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-tert-butyl-N-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)11-8-6-10(7-9-11)12(15)14(4)16-5/h6-9H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLVUAPKIAQHFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388115 |
Source


|
| Record name | 4-(tert-Butyl)-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208188-23-2 |
Source


|
| Record name | 4-(tert-Butyl)-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)
